ethyl 2-[(6-{[(2,5-difluorophenyl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(6-{[(2,5-difluorophenyl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine atoms and a quinoline moiety suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-{[(2,5-difluorophenyl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-{[(2,5-difluorophenyl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: May be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which ethyl 2-[(6-{[(2,5-difluorophenyl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline core can intercalate with DNA, while the fluorine atoms may enhance binding affinity to certain proteins. This compound may also inhibit specific enzymes by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,5-difluorophenyl acetate: Shares the difluorophenyl group but lacks the quinoline core.
Carbamic acid derivatives: Similar in having carbamoyl groups but differ in the overall structure and functional groups.
Uniqueness
Ethyl 2-[(6-{[(2,5-difluorophenyl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate is unique due to its combination of a quinoline core with difluorophenyl and carbamoyl groups. This unique structure may confer specific chemical reactivity and biological activity not seen in simpler analogs.
Properties
IUPAC Name |
ethyl 2-[6-[(2,5-difluorophenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O4/c1-2-34-25(32)15-35-24-14-22(16-6-4-3-5-7-16)30-21-11-9-18(13-19(21)24)29-26(33)31-23-12-17(27)8-10-20(23)28/h3-14H,2,15H2,1H3,(H2,29,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKZQLKARLJPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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